Compound Description: SK3530 is a novel phosphodiesterase type 5 (PDE5) inhibitor. Studies in rats investigated its metabolism, excretion, pharmacokinetic profile, and tissue distribution. [, , ] SK3530 exhibits low oral bioavailability due to extensive first-pass metabolism. []
Compound Description: This compound belongs to a series of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives synthesized and evaluated for their antibacterial activity. [] The synthesis was optimized for yield.
Compound Description: This compound exhibited promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) in in vitro studies. [] Its anti-MRSA activity was validated using membrane damage studies, and in silico docking studies were performed against specific MRSA proteins.
Compound Description: This series of guaiazulene derivatives exhibited potential anti-gastric ulcer activity in mice. [] Various substituents (R) were explored on the azulene sulfonyl piperazine scaffold.
Compound Description: This compound's crystal and molecular structure were analyzed using X-ray diffraction. [] The study revealed the piperazine ring adopts a chair conformation, and the crystal packing is stabilized by weak intermolecular interactions.
Compound Description: Compound 1 is a S100A2-p53 protein-protein interaction inhibitor. Four focused libraries were designed and synthesized based on Compound 1. [] These analogues were evaluated for their growth inhibitory activity against a panel of human cancer cell lines.
1-Benzhydryl-4-methanesulfonyl-piperazine
Compound Description: This compound was synthesized and characterized by spectroscopic techniques and X-ray crystallography. [] The study revealed the piperazine ring adopts a chair conformation.
Compound Description: This compound was synthesized and its structure confirmed by X-ray diffraction. [] The study revealed the piperazine ring exists in a chair conformation.
Compound Description: These compounds are described as potential human 5-HT receptor ligands. [] The patent highlights the substitution pattern on the indole and phenethyl rings for their activity.
Compound Description: This compound, synthesized by integrating combretastatin-A4 acids with sulfonyl piperazine scaffolds, exhibited significant in vitro antiproliferative activity against a panel of human cancer cell lines. [] Notably, Compound 5ab demonstrated potent inhibition of tubulin assembly.
1-(phenoxyethyl)-piperazine derivatives
Compound Description: This series of compounds, previously identified as hypotensive agents, were evaluated for their antioxidant properties in human venous blood samples. []
Compound Description: This radiolabeled compound was synthesized for potential use in research or diagnostics. [] The specific radioactivity of the final product was determined.
Compound Description: This compound, characterized by its alkynyloxyphenethyl amide moiety, belongs to a series of bactericidal compounds. [] The patent highlights the plant protection properties of these derivatives.
Compound Description: These compounds are patented as metalloproteinase inhibitors. [] The patent outlines the general formula and potential therapeutic applications of these derivatives.
Compound Description: This series of compounds were synthesized and evaluated for their enzyme inhibitory activity, antibacterial activity, and cytotoxicity. []
Compound Description: This compound is an oxidative impurity of the BCL-2 inhibitor Venetoclax. [] Its formation was observed during oxidative stress degradation studies of Venetoclax.
Compound Description: This compound's p-toluenesulfonate salt is described in a patent related to its preparation, pharmaceutical compositions, and potential use in treating IL-8 mediated diseases such as asthma and COPD. []
Compound Description: This series of piperazine derivatives, including 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives, were evaluated for their affinity towards α1- and α2-adrenoceptors. [] Several compounds displayed strong α1-antagonistic activity.
Compound Description: [18F]DASA-23 is a novel PET radiotracer developed to measure pyruvate kinase M2 (PKM2) levels. [, , , ] Studies demonstrated its ability to delineate glioblastoma from healthy brain tissue in mice and humans.
Cimbi-712 (3-{4-[4-(4-methylphenyl)piperazine-1-yl]butyl}p-1,3-dihydro-2H-indol-2-one) and Cimbi-717 (3-{4-[4-(3-methoxyphenyl)piperazine-1-yl]butyl}-1,3-dihydro-2H-indol-2-one)
Compound Description: These compounds were evaluated as potential selective 5-HT7 receptor PET radioligands. [] They demonstrated specific binding in the pig brain in accordance with 5-HT7 receptor distribution.
Dipeptidyl peptidase IV (DPP-IV) inhibitors
Compound Description: These compounds were designed to explore the effect of replacing the 2-benzylpiperazine ring system of a known DPP-IV inhibitor with piperidine and pyrrolidine rings. []
Compound Description: This compound is a selective Bcl-2 inhibitor, investigated for its potential in treating systemic lupus erythematosus, lupus nephritis, and Sjögren's syndrome. []
Compound Description: This compound is a potent and selective 11β-HSD1 inhibitor, identified as a potential therapeutic agent for treating Type 2 Diabetes. [] HSD-621 demonstrated efficacy in reducing glucose and insulin levels in diet-induced obesity mice models.
Compound Description: These piperazine derivatives were synthesized and evaluated for their anticonvulsant activity and neurotoxicity. [] Both compounds exhibited anti-maximal electroshock seizure activity.
1-(4-[18F]fluorophenyl)piperazine
Compound Description: This compound serves as a precursor for the radiosynthesis of [18F]-labeled ligands for positron emission tomography studies, specifically targeting serotonergic receptors (5-HT2 antagonist). []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.